molecular formula C7H5F4NO B12846995 2-Amino-4-fluoro-6-(trifluoromethyl)phenol

2-Amino-4-fluoro-6-(trifluoromethyl)phenol

Cat. No.: B12846995
M. Wt: 195.11 g/mol
InChI Key: FFOJSDCZHCYINM-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-6-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-6-(trifluoromethyl)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2,4-difluoro-6-(trifluoromethyl)nitrobenzene with ammonia. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the nitro group with an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

2-Amino-4-fluoro-6-(trifluoromethyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)phenol
  • 2-Fluoro-6-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)phenol

Uniqueness

2-Amino-4-fluoro-6-(trifluoromethyl)phenol is unique due to the presence of both an amino group and a fluoro group on the benzene ring, in addition to the trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2-amino-4-fluoro-6-(trifluoromethyl)phenol

InChI

InChI=1S/C7H5F4NO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H,12H2

InChI Key

FFOJSDCZHCYINM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)N)F

Origin of Product

United States

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